3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

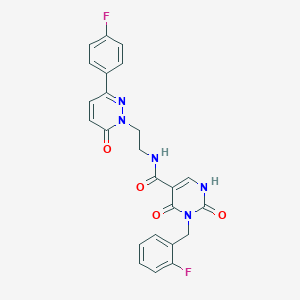

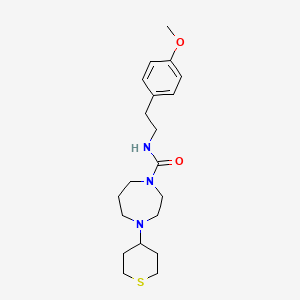

3-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 2287334-89-6 . It has a molecular weight of 365.41 . The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)thiophene-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H15NO4S/c22-19(23)18-17(9-10-26-18)21-20(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,21,24)(H,22,23) . This code provides a unique representation of the molecule’s structure.科学的研究の応用

Synthesis and Chemical Reactions

A Convenient Synthesis of Fluoren-ylmethoxycarbonylamino Derivatives : Research highlights a method for synthesizing thiophene-carboxylic acid derivatives, including the utilization of 3-bromopyruvic acid and aminothioxomethyl carbamic acid fluoren-ylmethyl ester. This synthesis pathway demonstrates high yields and potential applications in organic synthesis and chemical modifications (K. Le & R. Goodnow, 2004).

Protection of Hydroxy-Groups

Fluoren-ylmethoxycarbonyl Group for Hydroxy-Group Protection : The fluoren-ylmethoxycarbonyl (Fmoc) group is identified as an effective protective group for hydroxy-groups in chemical syntheses. This protective group is removable under mild conditions, allowing for its use in the synthesis of complex molecules, such as peptides and nucleic acids, without affecting other sensitive functional groups (C. Gioeli & J. Chattopadhyaya, 1982).

Material Science Applications

Amorphous Polymeric Semiconductors : The compound has been utilized in the development of thermally stable amorphous polymeric semiconductors containing fluorene and thiophene. These semiconductors show promise for use in organic photovoltaic cells, demonstrating the compound's role in advancing renewable energy technologies (Hyojung Cha et al., 2010).

Luminescent Materials for Bioimaging

Linear and Nonlinear Photophysics of Water-Soluble Fluorenyl Probes : A water-soluble derivative of fluorenyl compounds has been studied for its photophysical properties, including two-photon absorption, making it an attractive probe for bioimaging applications. This research opens new avenues for using fluorenyl derivatives in medical diagnostics and research (A. Morales et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Compounds with similar structures, such as fluoren-9-ylmethoxycarbonyl (fmoc) amino acid derivatives, are often used in peptide synthesis . They are known to interact with various proteins and enzymes, serving as building blocks for larger peptide chains.

Mode of Action

Based on its structural similarity to fmoc amino acid derivatives, it can be inferred that it may act as a coupling agent in peptide synthesis . The compound could interact with its targets, leading to changes in their structure or function, which could subsequently alter cellular processes.

Action Environment

The action, efficacy, and stability of EN300-6737225 could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of similar compounds like Fmoc amino acid derivatives is known to be good at room temperature .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c22-19(23)18-17(9-10-26-18)21-20(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBUOHPRDKRUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(SC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)

![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)